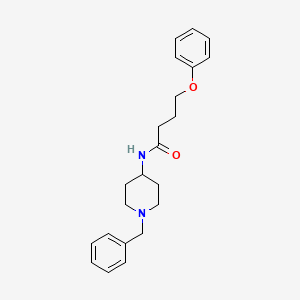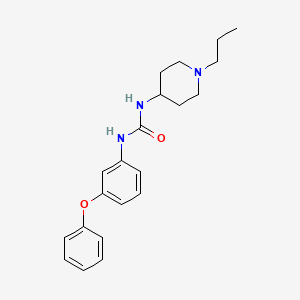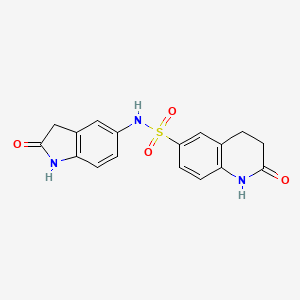![molecular formula C17H14N2O2 B7564930 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one, also known as MQ, is a quinoxaline derivative that has been extensively studied for its various biological activities. MQ exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antiviral effects. Due to its diverse biological activities, MQ has gained significant attention in the scientific community.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects are due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to inhibit the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory process. Additionally, 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been shown to possess antioxidant properties, which help to reduce oxidative stress and prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, there are also some limitations to using 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, the toxicity of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has not been extensively studied, and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one. One potential area of research is the development of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one-based drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another area of research is the study of the mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one, which could help to identify new targets for drug development. Additionally, the safety and toxicity of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one need to be further studied to establish its safety profile.
Méthodes De Synthèse
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one can be synthesized by a series of chemical reactions starting from 4-methoxybenzaldehyde and 2-nitroaniline. The synthesis involves the reduction of the nitro group to an amine, followed by the condensation with the aldehyde to form the final product, 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one. The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been extensively studied for its various biological activities. It has been shown to possess potent anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and cancer. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to exhibit antitumor and antiviral effects, making it a potential candidate for the development of anticancer and antiviral drugs.
Propriétés
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMZEZEHPSCNX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)

![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)